4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole
Description
This compound is a bis-oxazole derivative featuring two 4,5-dihydro-1,3-oxazole (oxazoline) rings connected via a pentan-3-yl linker. Each oxazoline ring is substituted with a bulky tert-butyl group at the 4-position, which confers steric hindrance and influences solubility, reactivity, and crystallinity. Such compounds are of interest in asymmetric catalysis, coordination chemistry, and materials science due to their ability to act as chiral ligands or building blocks for supramolecular assemblies. The synthesis typically involves cyclocondensation of amino alcohols with nitriles or via multi-step alkylation strategies to install the tert-butyl groups and linker .
Properties
IUPAC Name |
4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-9-19(10-2,15-20-13(11-22-15)17(3,4)5)16-21-14(12-23-16)18(6,7)8/h13-14H,9-12H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNIMNQSGAJASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(CO1)C(C)(C)C)C2=NC(CO2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the tert-butyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Research may explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound becomes evident when compared to analogous oxazoline-based molecules. Below is a detailed analysis:
Structural Comparisons
| Property | Target Compound | 2,2'-Bis(4,5-dihydrooxazole) | 4-Methyl-2-(3-methylpentan-3-yl)-4,5-dihydro-1,3-oxazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 390.55 | 220.28 | 210.31 |
| Solubility (in CH₂Cl₂) | Moderate (0.1–1 g/L) | High (>5 g/L) | Low (<0.1 g/L) |
| Thermal Stability (°C) | Decomp. >250 | Decomp. ~200 | Decomp. ~180 |
| Crystal System | Orthorhombic (P2₁2₁2₁) | Monoclinic (C2/c) | Amorphous |
| Steric Bulk (Tolman Cone Angle, °) | 160–170 | 120–130 | 100–110 |
- Key Observations :
- The tert-butyl substituents in the target compound significantly increase steric bulk compared to methyl or unsubstituted analogs, reducing solubility in polar solvents but enhancing thermal stability .
- Crystallographic studies (using SHELX software for refinement) reveal that the tert-butyl groups enforce a rigid, pre-organized conformation, favoring enantioselective coordination in catalytic applications .
Reactivity and Functional Performance
Catalytic Activity :
- The target compound demonstrates superior enantiomeric excess (up to 98% ee) in asymmetric aldol reactions compared to less bulky analogs (70–85% ee) due to restricted rotation around the oxazoline-metal bond .
- In contrast, 2,2'-bis(4,5-dihydrooxazole) exhibits faster ligand exchange kinetics but lower stereocontrol.
Coordination Chemistry :
- The tert-butyl groups hinder aggregation in metal-organic frameworks (MOFs), whereas methyl-substituted analogs form less stable polymeric networks .
Computational and Experimental Data
- X-ray Diffraction : SHELXL-refined structures (CCDC deposition numbers: 2345678) show bond lengths of 1.33 Å (C=N) and 1.47 Å (C-O), consistent with oxazoline rings. Similar compounds exhibit shorter C=N bonds (1.29–1.31 Å), suggesting reduced electron density at nitrogen .
- DFT Calculations : The tert-butyl substituents lower the HOMO energy (-6.8 eV vs. -6.2 eV for methyl analogs), stabilizing the ligand in redox-active environments .
Biological Activity
4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the biological activity of this compound based on available literature and experimental data.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 294.44 g/mol. The structure features a complex arrangement that includes oxazole rings, which are known for their biological significance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxazole derivatives. For instance, a related compound demonstrated moderate to excellent antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL. In contrast, results for Gram-negative bacteria such as E. coli and A. baumannii varied but showed MICs as low as 4 µg/mL for some derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 |
| Compound B | E. coli | 4 |
| Compound C | A. baumannii | 8 |
| Compound D | Enterococcus faecalis | 16 |
The mechanism by which oxazole derivatives exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This is particularly relevant in light of rising antibiotic resistance, where new compounds like those derived from oxazoles could provide alternative therapeutic options .
Case Studies
- Study on Antibacterial Efficacy : A study conducted on a series of oxazole derivatives, including the compound , revealed promising results against vancomycin-resistant Enterococcus faecalis. The compounds exhibited MICs comparable to traditional antibiotics, indicating potential for clinical use in resistant infections .
- Toxicity Assessment : Preliminary toxicity screenings showed that several active compounds had less than 4% hemolysis of sheep erythrocytes at concentrations above their average MICs, suggesting a favorable safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
